molecular formula C6H7ClN2O2 B13459818 6-Methylpyrimidine-4-carboxylicacidhydrochloride CAS No. 2913268-56-9

6-Methylpyrimidine-4-carboxylicacidhydrochloride

Cat. No.: B13459818
CAS No.: 2913268-56-9
M. Wt: 174.58 g/mol
InChI Key: LDWWORSQHQXNQY-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H6N2O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrimidine-4-carboxylicacidhydrochloride typically involves the reaction of 6-methylpyrimidine-4-carboxylic acid with hydrochloric acid. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrimidine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

While the search results do not offer a detailed article specifically focusing on the applications of "6-Methylpyrimidine-4-carboxylicacidhydrochloride," they do provide some relevant information regarding pyrimidine derivatives and their uses, as well as some data on related compounds.

Pyrimidine-Based Drugs
Pyrimidine rings are frequently incorporated into drug candidates due to their ability to interact with various targets by forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems . This often improves the pharmacokinetic/pharmacodynamic properties of drugs .

Antibacterial Activity
Some pyrimidine derivatives have demonstrated antibacterial activity. For example, one derivative exhibited very good activity against several Gram-positive bacteria strains, including S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Listeria monocytogens (MIC = 0.25–1 μg/mL) . This candidate also displayed a MIC of 1 μg/mL against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) bacteria . Furthermore, it displayed a minimum biofilm inhibitory concentration (MBIC) ranging from 0.5–4 μg/mL against a series of four bacterial strains including MRSA, VRE, Linezolid-resistant S. aureus and Linezolid-resistant S. pneumoniae, suggesting its potential for further development as an antibacterial drug .

Antifungal Activity
Certain pyrimidine derivatives exhibit strong antifungal properties against strains of C. albicans, S. cerevisiae, and C. parapsilosis . One compound exhibited potent activity toward C. albicans in RPMI 1640, YNB, and YPD media and had a promising MIC90 = 0.05–0.3 μg/mL . It also showed encouraging activity and demonstrated no cytochrome P450 (CYP450) inhibition (IC50 > 10 μM) and had a favorable PK profile .

Antiviral Activity
Some pyrimidine derivatives also possess antiviral activity against the Oseltamivir-sensitive A/WSN/33 and Oseltamivir-resistant H275Y variants . One such compound showed no inhibition of the human ether-à-go-go related gene (hERG) channel, demonstrating a low risk for hERG-related cardiac repolarization (manual patch, IC50 > 10 μM) and high plasma stability (t1/2 > 12 h) .

Anticancer Activity
Pyrimidine-based drugs are also being explored for cancer treatment . These compounds have demonstrated FAK inhibition and reduced lung tumor nodules in experiments . Additionally, some derivatives have shown effectiveness against breast, ovarian, bladder, uterine, prostate, lung, esophageal, head and neck, colorectal, kidney, liver, pancreatic, stomach, and thyroid cancers, as well as estrogen receptor-positive/hormone receptor-positive, HER2-negative, HER2-positive, triple negative, and inflammatory breast cancer .

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyrimidine-4-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 6-position and carboxylic acid group at the 4-position make it a versatile intermediate in organic synthesis and pharmaceutical development.

Biological Activity

6-Methylpyrimidine-4-carboxylic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

6-Methylpyrimidine-4-carboxylic acid hydrochloride possesses a pyrimidine ring with a methyl group at the 6-position and a carboxylic acid at the 4-position. This unique substitution pattern contributes to its reactivity and biological properties.

Biological Activity

The biological activities of 6-Methylpyrimidine-4-carboxylic acid hydrochloride can be categorized into several key areas:

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds, including 6-Methylpyrimidine-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as breast and colorectal cancer cells .
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. It has been noted for its ability to inhibit glutaminase (GLS-1), an enzyme crucial for tumor metabolism, thereby presenting potential as a therapeutic agent in cancer treatment .
  • Pharmacological Applications : The compound serves as a precursor in the synthesis of biologically active pharmaceuticals, highlighting its role in drug development. Its derivatives have been explored for their efficacy against specific targets, including kinases involved in cell cycle regulation .

The mechanism through which 6-Methylpyrimidine-4-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets:

  • Enzyme Interaction : The compound can bind to active sites of enzymes, altering their activity. For example, it has been shown to interact with GLS-1, inhibiting its function and thereby affecting glutamine metabolism in cancer cells .
  • Signal Transduction Pathways : By modulating pathways associated with cell growth and apoptosis, this compound influences various signaling cascades critical for cancer progression .

Case Studies

Several studies have highlighted the biological activity of 6-Methylpyrimidine-4-carboxylic acid hydrochloride:

  • Study on Anticancer Efficacy : A study published in ACS Medicinal Chemistry Letters demonstrated that analogs of this compound exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, showcasing their potential as effective anticancer agents .
  • Glutaminase Inhibition : Research focusing on GLS-1 inhibitors revealed that modifications to the pyrimidine structure significantly enhanced potency while maintaining favorable solubility profiles. This study emphasized the importance of structural optimization for developing effective therapeutic agents targeting metabolic pathways in tumors .

Comparative Analysis

To understand the uniqueness of 6-Methylpyrimidine-4-carboxylic acid hydrochloride compared to similar compounds, we can examine its activity alongside other pyrimidine derivatives.

Compound NameBiological ActivityIC50 (µM)
6-Methylpyrimidine-4-carboxylic acidAnticancer (MCF-7)0.87 - 12.91
4-Pyrimidinecarboxylic acidModerate anticancer activityVaries
2-Hydroxy-6-methylpyrimidineEnhanced solubility but lower potencyNot specified

Properties

CAS No.

2913268-56-9

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

6-methylpyrimidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)8-3-7-4;/h2-3H,1H3,(H,9,10);1H

InChI Key

LDWWORSQHQXNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(=O)O.Cl

Origin of Product

United States

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